molecular formula C23H35NO8 B1220051 butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one CAS No. 138230-22-5

butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one

Cat. No.: B1220051
CAS No.: 138230-22-5
M. Wt: 453.5 g/mol
InChI Key: DNEQGHONGAQMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one is a complex organic compound that features a combination of functional groups, including a butanedioic acid moiety, a piperidine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Trimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions to attach the trimethoxyphenyl group to the piperidine ring.

    Incorporation of the Butanedioic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the trimethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible sites within the molecule.

    Substitution: Various substitution reactions might occur, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, the compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Pharmacologically, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In industrial applications, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid derivatives: Compounds with similar butanedioic acid moieties.

    Piperidine derivatives: Compounds featuring the piperidine ring.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group.

Uniqueness

The uniqueness of butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one lies in its combination of these functional groups, which might confer unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

138230-22-5

Molecular Formula

C23H35NO8

Molecular Weight

453.5 g/mol

IUPAC Name

butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one

InChI

InChI=1S/C19H29NO4.C4H6O4/c1-14-7-5-9-20(13-14)10-6-8-16(21)19-17(23-3)11-15(22-2)12-18(19)24-4;5-3(6)1-2-4(7)8/h11-12,14H,5-10,13H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

DNEQGHONGAQMLP-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC.C(CC(=O)O)C(=O)O

Canonical SMILES

CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC.C(CC(=O)O)C(=O)O

Synonyms

CRL 41 034
CRL 41034
CRL-41034

Origin of Product

United States

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